3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine
Description
This compound features a fused [1,2,4]triazolo[4,3-a]pyrimidine core substituted with 5,7-dimethyl groups. A sulfanyl (-S-) linker connects the core to a [1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl moiety. Such heterocyclic systems are frequently explored for bioactivity, including kinase inhibition and antimicrobial effects, due to their ability to mimic purine bases .
Properties
IUPAC Name |
3-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN8S/c1-9-7-10(2)23-14(17-9)19-20-15(23)25-8-13-18-21-22-24(13)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGHJWCBZOYJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC3=NN=NN3C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The synthesis begins with the formation of the tetrazole ring by reacting 4-bromobenzyl chloride with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions.
Formation of the Triazolopyrimidine Core: The next step involves the cyclization of the intermediate product with 5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine-3-thiol in the presence of a base, such as potassium carbonate, in an appropriate solvent like ethanol.
Final Coupling Reaction: The final step is the coupling of the tetrazole and triazolopyrimidine intermediates through a sulfanyl linkage, typically achieved using a thiolating agent like thiourea under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the tetrazole ring to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Structural Characteristics
This compound integrates a triazolo-pyrimidine core with a tetrazole moiety , characterized by the presence of a 4-bromophenyl group and a sulfanyl (thioether) functional group . The molecular formula is with a molecular weight of approximately 417.3 g/mol. Its structure enhances interactions with biological targets, making it a promising candidate for various applications.
The biological activities of this compound stem from its structural components:
- Antitumor Activity : Compounds with similar triazole-pyrimidine frameworks have demonstrated significant antitumor properties. The presence of the tetrazole ring may enhance these effects by increasing the compound's interaction with cellular targets involved in cancer proliferation .
- Antiviral Properties : Research has shown that derivatives of tetrazolylpyrimidines exhibit antiviral activity against viruses such as H1N1. The selectivity index for some synthesized compounds was notably higher than that of established antiviral drugs, indicating potential for development as antiviral agents .
- Anti-inflammatory Effects : Similar compounds have been recognized for their anti-inflammatory properties, which could be leveraged in treating conditions characterized by excessive inflammation .
Synthesis and Derivation
The synthesis of this compound typically involves multi-step chemical reactions that allow for the incorporation of various functional groups. Common methods include:
- Formation of the Tetrazole Ring : Often synthesized through the reaction of hydrazines with sodium azide.
- S-Alkylation Reactions : The sulfanyl group can be introduced via alkylation methods, enhancing the compound's reactivity and biological profile .
Case Study 1: Antitumor Activity
A study focused on synthesizing derivatives similar to this compound demonstrated that modifications to the triazolo-pyrimidine core significantly affected antitumor efficacy. The introduction of halogenated phenyl groups improved cytotoxicity against various cancer cell lines .
Case Study 2: Antiviral Screening
In vitro studies have shown that compounds based on this structure exhibit moderate activity against influenza A virus. The selectivity index was notably favorable compared to traditional antiviral agents like rimantadine, suggesting that such compounds could be further explored as antiviral therapeutics .
Comparative Data Table
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine | Triazole-pyrimidine core with tetrazole | Antitumor, Antiviral | Enhanced biological interactions |
| 5-Amino-[1,2,4]triazolo[4,3-a]pyrimidines | Triazole-pyrimidine core | Antitumor | Versatile modifications possible |
| Tetrazole Derivatives | Tetrazole ring | Anti-inflammatory | Diverse therapeutic applications |
Mechanism of Action
The mechanism of action of 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound is compared to analogs sharing the triazolopyrimidine scaffold or related heterocyclic systems (Table 1).
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Observations :
- Substituent Impact : The bromophenyl group in the target compound likely enhances electron-deficient character compared to fluorophenyl (14a) or methylphenyl ( derivatives). This may influence binding to hydrophobic enzyme pockets .
- Sulfanyl Linker : The -S- group in the target compound could improve metabolic stability compared to acetyl or alkyl chains in analogs .
Physicochemical and Computational Insights
- DFT/X-ray Studies : Compound 14a () underwent detailed structural analysis, revealing planar triazolopyrimidine cores and substituent-dependent electronic profiles. Similar methods could predict the target compound’s reactivity .
- Lumping Strategy : highlights that compounds with shared cores (e.g., triazolopyrimidines) are often grouped for property prediction. The target compound’s bromophenyl and tetrazole groups may align it with "electron-deficient surrogate" categories in such models .
Biological Activity
The compound 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 417.3 g/mol. The structure integrates a triazolo-pyrimidine core with a tetrazole moiety and a 4-bromophenyl group, contributing to its unique biological properties.
Antitumor Properties
Research indicates that derivatives of triazolo-pyrimidines, including this compound, exhibit significant antitumor activity . In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
- Breast Cancer Cell Lines : The compound showed promising results against MDA-MB-231 and MCF-7 cell lines with IC50 values comparable to standard chemotherapeutic agents like cisplatin .
- Mechanism of Action : Interaction studies reveal that the compound targets specific enzymes or receptors involved in cancer progression. Techniques such as molecular docking simulations are employed to elucidate its binding affinity to these biological targets .
Antimicrobial Activity
While the primary focus has been on its antitumor properties, there is emerging evidence suggesting potential antimicrobial activity . Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating that modifications to the compound could enhance its spectrum of activity .
Synthesis Methods
The synthesis of 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine typically involves one-pot reactions that streamline the process. This method allows for high yields and efficient synthesis of complex derivatives .
Case Study 1: Cytotoxicity Against Breast Cancer
A study evaluated the cytotoxic effects of the compound on MDA-MB-231 cells. Results indicated an IC50 value significantly lower than that of conventional treatments, suggesting enhanced efficacy in targeting cancer cells .
Case Study 2: Molecular Docking Simulations
Molecular docking studies were conducted to assess the binding interactions between the compound and various cancer-related targets. The results showed strong binding affinities, supporting the hypothesis of its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 5-Amino-[1,2,4]triazolo[4,3-a]pyrimidines | Triazole-pyrimidine core | Antitumor | Versatile modifications possible |
| Tetrazole Derivatives | Tetrazole ring | Anti-inflammatory | Diverse therapeutic applications |
| Thiazole-based Compounds | Thiazole ring | Antibacterial | Broad spectrum activity |
The uniqueness of 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine lies in its specific combination of functional groups which enhances its interactions with biological targets compared to other similar compounds .
Q & A
Q. What experimental conditions are optimal for synthesizing this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Base selection : Use K₂CO₃ in DMF to deprotonate thiol groups and facilitate sulfanyl coupling, as demonstrated in similar triazolopyrimidine syntheses .
- Temperature control : Maintain room temperature during substitution reactions to avoid side products .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or DMF. Monitor reaction progress via TLC and confirm final purity using HPLC (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- ¹H/¹³C NMR : Assign protons and carbons to confirm substituent positions (e.g., bromophenyl, sulfanyl groups). Look for characteristic shifts: methyl groups at δ ~2.1–2.5 ppm and aromatic protons at δ ~7.3–7.8 ppm .
- X-ray diffraction : Resolve intramolecular interactions (e.g., C–H⋯N hydrogen bonds) and supramolecular packing motifs (e.g., zigzag chains or 2D networks) .
- Elemental analysis : Validate empirical formula consistency (e.g., C, H, N, S content) .
Q. How can stability issues during storage be mitigated?
- Storage conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of sulfanyl groups .
- Solubility optimization : Use DMSO or DMF for stock solutions, and avoid aqueous buffers unless stabilized with surfactants .
Advanced Research Questions
Q. How can discrepancies between DFT-calculated and experimental structural data be resolved?
- DFT parameter refinement : Use the B3LYP/6-311G(d,p) basis set to model geometry and compare bond lengths/angles with X-ray data. Adjust for intramolecular interactions (e.g., hydrogen bonds) that may not be fully captured in gas-phase calculations .
- Electrostatic potential (MEP) mapping : Identify reactive sites (e.g., sulfanyl group) where computational predictions of nucleophilicity may deviate due to solvent effects .
Q. What strategies elucidate structure-activity relationships (SAR) for biological activity?
- Functional group modulation : Synthesize analogs with variations at the 4-bromophenyl or sulfanyl positions. Test against target enzymes (e.g., kinases) and correlate activity with steric/electronic profiles .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) and hydrophobic regions (e.g., bromophenyl) .
Q. How can computational methods predict reactivity for further derivatization?
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify sites prone to electrophilic/nucleophilic attacks. For example, the sulfanyl group’s high HOMO density suggests susceptibility to oxidation .
- Mulliken charge analysis : Quantify charge distribution to prioritize positions for functionalization (e.g., electron-deficient pyrimidine carbons for nucleophilic substitutions) .
Q. What methodologies address contradictions in reported biological activities across studies?
- Standardized assays : Re-evaluate activities using uniform protocols (e.g., MIC for antimicrobial testing, IC₅₀ for enzyme inhibition) .
- Meta-analysis : Compare datasets across studies, adjusting for variables like cell line heterogeneity or solvent effects .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Reproducibility
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF or ethanol | |
| Base | K₂CO₃ (1.2 equiv) | |
| Reaction Time | 6–12 hours (room temperature) | |
| Purification | Column chromatography (EtOAc/hexane) |
Q. Table 2. Computational vs. Experimental Bond Lengths (Å)
| Bond Type | DFT (B3LYP) | X-ray Diffraction | Deviation |
|---|---|---|---|
| C–S (sulfanyl) | 1.82 | 1.79 | 0.03 |
| N–N (triazole) | 1.35 | 1.33 | 0.02 |
| C–Br | 1.90 | 1.88 | 0.02 |
| Data adapted from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
